molecular formula C25H34N4O2 B4051056 N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide

N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide

Cat. No.: B4051056
M. Wt: 422.6 g/mol
InChI Key: LSJVNPJPIWQOGJ-UHFFFAOYSA-N
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Description

N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide is a useful research compound. Its molecular formula is C25H34N4O2 and its molecular weight is 422.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.26817634 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Method Development

Research on related compounds, such as imatinib mesylate and its analogs, demonstrates the advancement in analytical methodologies, including nonaqueous capillary electrophoresis. These techniques are essential for the quality control and separation of complex pharmaceutical compounds, showcasing the scientific community's efforts in ensuring drug purity and understanding chemical behavior under various conditions (Lei Ye et al., 2012).

Chemical Synthesis and Modification

The synthesis and evaluation of piperidine derivatives underline the chemical versatility and potential pharmacological applications of compounds within this class. For instance, the creation of potent anti-acetylcholinesterase agents highlights the methodological advancements and the exploration of chemical structures for therapeutic purposes (H. Sugimoto et al., 1990).

Metal Complex Formation and Bioactivity

The study of benzamides and their metal complexes opens avenues in the exploration of novel antibacterial agents. The synthesis and structural analysis of these complexes provide insights into their potential as more effective alternatives to existing antibiotics, especially against resistant bacterial strains (E. Khatiwora et al., 2013).

Pharmacological Research and Drug Development

The investigation of N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide analogs in various contexts, such as antipsychotic agents and inhibitors of specific enzymes, showcases the compound's relevance in developing new medications. For example, studies on the antineoplastic properties of flumatinib, a related compound, illustrate the drug development process from metabolic profiling to assessing therapeutic potential (Aishen Gong et al., 2010).

Material Science and Crystallography

Research on the crystal structures of related benzamide derivatives contributes to our understanding of molecular interactions and the design of materials with specific properties. This knowledge is crucial in various scientific fields, including pharmaceuticals, where the molecular arrangement can affect a compound's stability, solubility, and bioavailability (G. Artheswari et al., 2019).

Properties

IUPAC Name

N-methyl-N-(1-methylpiperidin-4-yl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2/c1-27-15-10-22(11-16-27)28(2)25(30)20-6-8-23(9-7-20)31-24-12-17-29(18-13-24)19-21-5-3-4-14-26-21/h3-9,14,22,24H,10-13,15-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJVNPJPIWQOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide
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N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide
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N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide
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N-methyl-N-(1-methyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.